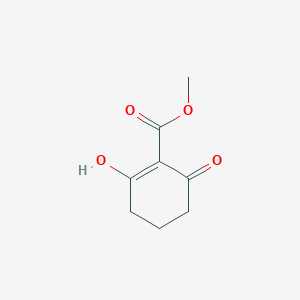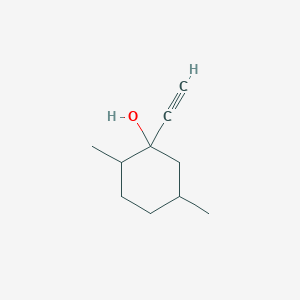
1-Ethynyl-2,5-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,5-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O. It is a cyclohexanol derivative, characterized by the presence of an ethynyl group and two methyl groups on the cyclohexane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol typically involves the alkylation of 2,5-dimethylcyclohexanone with an ethynylating agent. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the carbonyl carbon of the cyclohexanone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-2,5-dimethylcyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethynyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further substituted.
Major Products
Oxidation: 2,5-Dimethylcyclohexanone or 2,5-dimethylcyclohexanal.
Reduction: 1-Ethyl-2,5-dimethylcyclohexan-1-ol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
1-Ethynyl-2,5-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, acting as a nucleophile or an electrophile. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylcyclohexanol: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
1-Ethynyl-1-cyclohexanol: Similar structure but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
1-Ethynyl-2,5-dimethylcyclohexan-1-ol is unique due to the presence of both the ethynyl and methyl groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-10(11)7-8(2)5-6-9(10)3/h1,8-9,11H,5-7H2,2-3H3 |
InChI Key |
YDZWTZKFMIMRJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




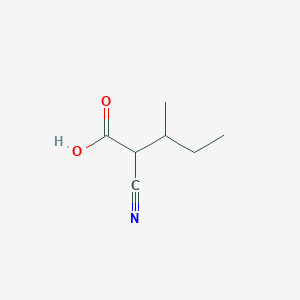
amine](/img/structure/B13305588.png)
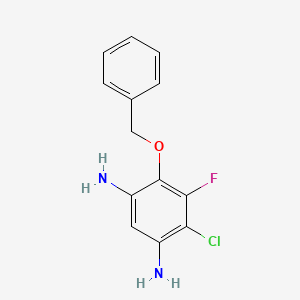
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
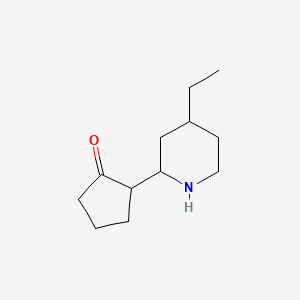
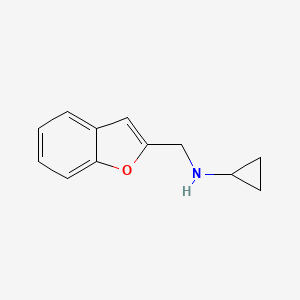
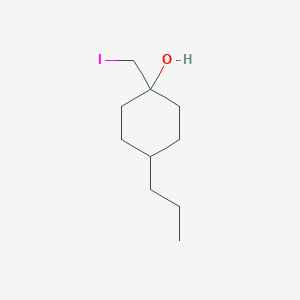
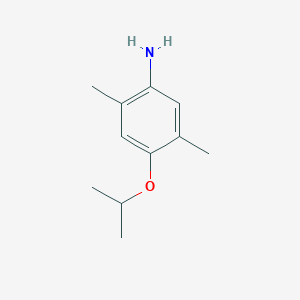
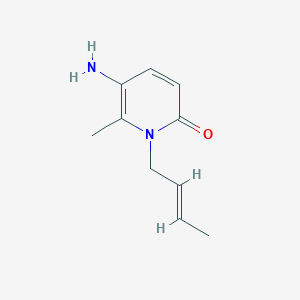
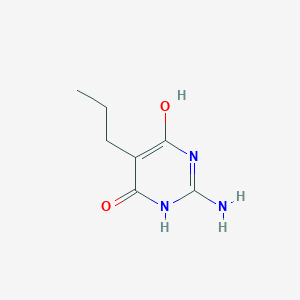
amine](/img/structure/B13305664.png)
